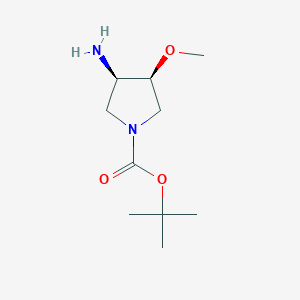
(3R,4S)-tert-Butyl 3-amino-4-methoxypyrrolidine-1-carboxylate
概要
説明
(3R,4S)-tert-Butyl 3-amino-4-methoxypyrrolidine-1-carboxylate is a chemical compound with the molecular formula C10H20N2O3 and a molecular weight of 216.28 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
準備方法
The synthesis of (3R,4S)-tert-Butyl 3-amino-4-methoxypyrrolidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate starting materials, such as tert-butyl 3-amino-4-methoxypyrrolidine-1-carboxylate.
Reaction Conditions: The reaction conditions often include the use of specific reagents and solvents to facilitate the desired chemical transformations.
Industrial Production: Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
化学反応の分析
(3R,4S)-tert-Butyl 3-amino-4-methoxypyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: Substitution reactions involve the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions: Typical reagents and conditions used in these reactions include acids, bases, and solvents such as ethanol and methanol.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used.
科学的研究の応用
(3R,4S)-tert-Butyl 3-amino-4-methoxypyrrolidine-1-carboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications and effects on various biological pathways.
Industry: It is utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (3R,4S)-tert-Butyl 3-amino-4-methoxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context of its use. The compound may act on enzymes, receptors, or other biomolecules to exert its effects .
類似化合物との比較
(3R,4S)-tert-Butyl 3-amino-4-methoxypyrrolidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 3-amino-4-methoxypyrrolidine-1-carboxylate: This compound shares a similar structure but may have different stereochemistry.
tert-Butyl 3-amino-4-methoxypyrrolidine-1-carboxylate derivatives: Various derivatives of this compound can be synthesized to explore different chemical and biological properties.
生物活性
(3R,4S)-tert-Butyl 3-amino-4-methoxypyrrolidine-1-carboxylate is a pyrrolidine derivative with potential therapeutic applications. This compound has garnered interest due to its structural features that may influence biological activity, particularly in relation to its interactions with various biological targets.
- Molecular Formula: CHNO
- Molecular Weight: 216.28 g/mol
- CAS Number: 121242-20-4
- IUPAC Name: tert-butyl (3S,4R)-3-amino-4-methoxypyrrolidine-1-carboxylate
The biological activity of this compound is primarily attributed to its ability to modulate signaling pathways related to various diseases. Research indicates that compounds in this class may act as inhibitors of specific enzymes or receptors involved in cellular signaling.
Inhibition of E3 Ligases
Recent studies have highlighted the role of E3 ligases in regulating cellular processes through ubiquitination. Compounds similar to this compound have been investigated for their potential as inhibitors of E3 ligases, which are crucial in the ubiquitin-proteasome system (UPS). These inhibitors could provide therapeutic avenues for diseases such as cancer and neurodegenerative disorders by stabilizing proteins that would otherwise be degraded .
Case Studies
-
Neurodegenerative Disorders:
- A study demonstrated that derivatives of pyrrolidine compounds could effectively inhibit LRRK2, a kinase implicated in Parkinson's disease. The ability to penetrate the blood-brain barrier and selectively inhibit target kinases positions these compounds as promising candidates for further development .
- Cancer Therapeutics:
Data Table: Biological Activity Summary
特性
IUPAC Name |
tert-butyl (3R,4S)-3-amino-4-methoxypyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-5-7(11)8(6-12)14-4/h7-8H,5-6,11H2,1-4H3/t7-,8+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STYSIWNZDIJKGC-SFYZADRCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@H](C1)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














